Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate
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Overview
Description
Chloramphenicol succinate sodium is a water-soluble derivative of chloramphenicol, a broad-spectrum antibiotic originally isolated from the bacterium Streptomyces venezuelae. This compound is primarily used in the treatment of severe bacterial infections where other antibiotics are ineffective or contraindicated . Chloramphenicol succinate sodium is particularly valued for its ability to be administered intravenously, making it suitable for acute and severe infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloramphenicol succinate sodium involves the esterification of chloramphenicol with succinic anhydride. The reaction is typically catalyzed by an organic amine such as pyridine and carried out in a solvent like acetone . The molar ratio of succinic anhydride to chloramphenicol is maintained at 1:1.2, and the reaction is controlled at specific temperatures and times to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the preparation of chloramphenicol succinate sodium follows similar principles but on a larger scale. The process involves the use of large reactors where the esterification reaction is carried out under controlled conditions. The product is then refined to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Chloramphenicol succinate sodium undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, chloramphenicol succinate sodium can hydrolyze to release chloramphenicol and succinic acid.
Reduction: The nitro group in chloramphenicol can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, under appropriate conditions.
Major Products:
Hydrolysis: Chloramphenicol and succinic acid.
Reduction: Aminochloramphenicol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chloramphenicol succinate sodium has a wide range of applications in scientific research:
Mechanism of Action
Chloramphenicol succinate sodium is a prodrug that is hydrolyzed into the active form, chloramphenicol, in the body . Chloramphenicol exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis . This action prevents the growth and multiplication of bacteria, making it an effective bacteriostatic agent . The molecular targets include residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit .
Comparison with Similar Compounds
Chloramphenicol: The parent compound, which is less water-soluble and primarily used in oral and topical formulations.
Chloramphenicol palmitate: A lipid-soluble ester used in oral suspensions.
Thiamphenicol: A derivative with a similar mechanism of action but a different spectrum of activity.
Uniqueness: Chloramphenicol succinate sodium is unique due to its water solubility, making it suitable for intravenous administration. This property allows it to be used in severe infections where rapid and effective antibiotic action is required .
Biological Activity
Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate is a thiophene-based compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of both hydroxyl and methoxy groups attached to a thiophene ring. This combination enhances its reactivity and biological activity compared to similar compounds.
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 3-hydroxythiophene-2-carboxylate | Lacks methoxy group | Exhibits different solubility and reactivity |
Methyl 3-methoxythiophene-2-carboxylate | Lacks hydroxyl group | Different biological activity profile |
5-Methoxy-3-thiophenecarboxylic acid | No methyl ester | Acidic properties suitable for different reactions |
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
- Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of certain bacteria, including mycobacteria, suggesting its potential as an antimicrobial agent .
- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, making it a candidate for further cancer research .
Pharmacological Effects
This compound has been studied for its pharmacological properties, which include:
- Inhibition of Mycobacterial Growth : In vitro studies have demonstrated that this compound can inhibit the growth of non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb) at specific concentrations .
- Antioxidative Properties : The presence of hydroxyl and methoxy groups enhances the compound's ability to act as an antioxidant, stabilizing free radicals and reducing oxidative stress in cells .
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of this compound against various strains of mycobacteria. Results showed that it exhibited significant inhibitory activity, particularly against Mycobacterium abscessus and Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Antiproliferative Activity : In another investigation, the compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be in the low micromolar range (approximately 1.2–4.4 µM), indicating potent antiproliferative effects .
Properties
IUPAC Name |
methyl 3-hydroxy-5-methoxythiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGLUKLEKSZEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384585 |
Source
|
Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19813-55-9 |
Source
|
Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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